N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride molecular structure
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride
Introduction
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a secondary amine salt of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, combining a benzyl group and a dimethoxy-substituted benzyl group, makes it a versatile intermediate for creating more complex molecules with potential biological activity.[1] The dimethoxy-phenyl motif is a common feature in various bioactive compounds, while the benzylamine core is a foundational structure in numerous pharmaceuticals.[2] This guide provides a comprehensive overview of the molecule's structure, a validated synthetic pathway, and the analytical methods required for its unambiguous characterization, tailored for professionals in chemical research and drug development.
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is established by its unique structural and chemical identifiers. N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is systematically named and cataloged to ensure precise communication and reproducibility in research.[3][4]
Core Structure and Nomenclature
The molecule consists of a central nitrogen atom bonded to a hydrogen, a benzyl group, and a (2,4-dimethoxyphenyl)methyl group. In its hydrochloride salt form, the amine nitrogen is protonated, forming an ammonium cation, which is ionically bonded to a chloride anion. This salt form typically enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.[3][5]
Caption: Molecular structure of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride.
Physicochemical Data Summary
The following table summarizes the key properties and identifiers for the compound.
| Property | Value | Reference(s) |
| IUPAC Name | N-benzyl-1-(2,4-dimethoxyphenyl)methanamine;hydrochloride | [3] |
| CAS Number | 83304-59-0 | [3][6] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | [3][4] |
| Molecular Weight | 293.79 g/mol | [4] |
| Appearance | Solid | [3] |
| Storage Conditions | Room temperature, sealed in a dry environment | [3] |
| Free Base Formula | C₁₆H₁₉NO₂ | [7] |
| Free Base Mol. Weight | 257.33 g/mol | [7] |
Synthesis and Purification Workflow
The most direct and widely adopted method for synthesizing secondary amines like N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine is through reductive amination.[8][9] This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded approach involves two primary steps: the formation of an imine intermediate followed by its reduction to the target amine.[10] The final product is then converted to its hydrochloride salt for enhanced stability.
Synthesis Pathway Overview
The synthesis begins with the condensation of 2,4-dimethoxybenzaldehyde and benzylamine to form an N-benzylidene intermediate (a Schiff base). This imine is then selectively reduced. Using a mild reducing agent like sodium triacetoxyborohydride is advantageous as it can be done in a one-pot reaction and is selective for the imine over the starting aldehyde.[11]
Caption: Reductive amination workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system where the successful isolation of a solid product after acidification confirms the formation of the desired amine salt.
-
Imine Formation & Reduction (One-Pot):
-
To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC for the disappearance of the aldehyde.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Causality Note: This reagent is chosen for its mildness and selectivity, reducing the imine as it forms without significantly affecting the aldehyde.[11]
-
Allow the reaction to stir at room temperature overnight.
-
-
Workup and Isolation of Free Base:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine free base, typically as an oil.[12]
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring.
-
The hydrochloride salt should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Structural Elucidation and Analytical Characterization
Unambiguous confirmation of the molecular structure is paramount and is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. The expected spectrum for the hydrochloride salt will show distinct signals for the aromatic protons, the two different CH₂ groups, the methoxy groups, and the exchangeable N-H protons.
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.5 - 10.5 | Broad singlet | 2H | -NH₂⁺- | Broad due to quadrupole broadening and exchange. In the salt form. |
| ~7.20 - 7.50 | Multiplet | 6H | Benzyl Ar-H & 1H of Dimethoxy-Ar-H | Overlapping signals from the monosubstituted and trisubstituted rings.[13] |
| ~6.40 - 6.60 | Multiplet | 2H | Dimethoxy-Ar-H | Protons ortho and para to the methoxy groups are shifted upfield.[14] |
| ~4.20 | Singlet/T-like | 2H | Ar-CH₂-N | Protons adjacent to the dimethoxy-phenyl ring. |
| ~4.10 | Singlet/T-like | 2H | Ph-CH₂-N | Protons adjacent to the benzyl ring. |
| ~3.85 | Singlet | 3H | -OCH₃ | One of the two methoxy groups. |
| ~3.80 | Singlet | 3H | -OCH₃ | The second methoxy group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Protocol:
-
Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Characteristic FTIR Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 2700 | N-H stretch (broad) | Secondary ammonium (-NH₂⁺-) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |
| 1600, 1500, 1450 | C=C stretch | Aromatic ring |
| 1250 - 1200 | C-O stretch (asymmetric) | Aryl-alkyl ether (-OCH₃) |
| 1050 - 1020 | C-O stretch (symmetric) | Aryl-alkyl ether (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this hydrochloride salt, analysis is typically performed in a mode that detects the cationic free base.
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer, often using Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
Expected Result: The primary observation will be the molecular ion peak for the protonated free base [M+H]⁺.
-
Free Base (M): C₁₆H₁₉NO₂
-
Molecular Weight of M: 257.14 g/mol [7]
-
Expected [M+H]⁺ Peak: m/z ≈ 258.15
Relevance in Research and Drug Development
The structural motifs within N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride are prevalent in pharmacologically active agents. The N-benzyl group is a key component in compounds targeting various receptors and enzymes.[15] For instance, derivatives of N-benzylbenzamide have been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[16] The 2,4-dimethoxy substitution pattern is found in molecules with applications ranging from anti-HIV agents to tools for investigating protein reactivity. Therefore, this compound serves as a valuable and well-characterized starting material for synthetic campaigns aimed at discovering novel therapeutics.
Conclusion
The molecular structure of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is definitively established through a logical and verifiable combination of chemical synthesis and spectroscopic analysis. The use of reductive amination provides a reliable and efficient route to its preparation.[17] Subsequent characterization by ¹H NMR, FTIR, and Mass Spectrometry offers a complete and self-validating confirmation of its identity, providing researchers and drug development professionals with the foundational knowledge required for its application in advanced scientific endeavors.
References
-
N-Benzyl-1-(2,4-diMethoxyphenyl)MethanaMine hydrochloride 83304-59-0 wiki. Chemical Synthesis. [Link]
-
83304-59-0 N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. Win-Win Chemical. [Link]
-
Synthesis of 2,4-dimethoxybenzylamine. PrepChem.com. [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
- CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. [Link]
-
CAS No : 83304-60-3 | Product Name : N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine. Pharmaffiliates. [Link]
-
N-Benzylmethylamine | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]
-
The two most general amine syntheses are the reductive amination... Pearson. [Link]
-
Methenamine hydrochloride | C6H13ClN4 | CID 22339066. PubChem - NIH. [Link]
-
Reductive Amination of Benzaldehyde | PDF. Scribd. [Link]
- CN112159324B - Method for synthesizing deuterated methylamine hydrochloride...
-
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine. MySkinRecipes. [Link]
-
2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250. PubChem. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
-
N-Methylbenzylamine | C8H11N | CID 7669. PubChem - NIH. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors... PubMed. [Link]
-
Methylamine - Wikipedia. Wikipedia. [Link]
-
(PDF) N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride data. ResearchGate. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]
-
Dimethylbenzylamine - Wikipedia. Wikipedia. [Link]
Sources
- 1. N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine [myskinrecipes.com]
- 2. N-Benzylmethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride | 83304-59-0 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. aurumpharmatech.com [aurumpharmatech.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 10. scribd.com [scribd.com]
- 11. BENZYL-(2,4-DIMETHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. rsc.org [rsc.org]
- 14. 2,4-Dimethoxybenzylamine hydrochloride(20781-21-9) 1H NMR [m.chemicalbook.com]
- 15. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
